DL-Phenylmercapturic Acid

Description

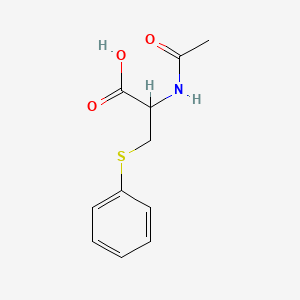

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344809 | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20640-68-0, 4775-80-8, 20614-68-0 | |

| Record name | Cysteine, N-acetyl-S-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20640-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Phenylmercapturic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of DL-Phenylmercapturic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Phenylmercapturic acid (S-PMA), or N-acetyl-S-phenyl-DL-cysteine, is a crucial biomarker for monitoring human exposure to benzene, a ubiquitous environmental and industrial pollutant. Its synthesis is of significant interest for toxicological studies, clinical diagnostics, and the development of reference standards. This technical guide provides a comprehensive overview of the core synthesis pathways for DL-Phenylmercapturic acid, detailing both chemical and chemoenzymatic methodologies. It includes structured data presentation of reaction parameters, detailed experimental protocols, and visualizations of the synthesis workflows to facilitate replication and further research in academic and industrial laboratories.

Introduction

Benzene is a well-established human carcinogen, and monitoring its exposure is critical for public and occupational health. The quantification of its metabolites in biological fluids serves as a reliable method for assessing exposure levels. S-Phenylmercapturic acid (S-PMA) is a specific and sensitive urinary biomarker of benzene exposure. In the body, benzene is metabolized to reactive intermediates, primarily benzene oxide, which are then detoxified through conjugation with glutathione (GSH). This conjugate is subsequently metabolized to S-PMA and excreted in the urine. The availability of pure S-PMA is essential for its use as an analytical standard in biomonitoring studies. This guide details the primary synthetic routes to obtain DL-Phenylmercapturic acid.

Biological Synthesis Pathway of S-Phenylmercapturic Acid

The in vivo formation of S-Phenylmercapturic acid is a multi-step enzymatic process initiated by the metabolism of benzene.

-

Oxidation of Benzene: Cytochrome P450 enzymes, primarily CYP2E1, oxidize benzene to benzene oxide, a reactive epoxide.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic benzene oxide. This reaction opens the epoxide ring and forms S-(phenyl)-glutathione.

-

Metabolic Processing: The glutathione conjugate is sequentially cleaved by γ-glutamyltranspeptidase and dipeptidases to yield S-phenyl-L-cysteine.

-

N-Acetylation: Finally, N-acetyltransferase catalyzes the acetylation of the amino group of S-phenyl-L-cysteine to form S-phenylmercapturic acid (N-acetyl-S-phenyl-L-cysteine), which is then excreted in the urine.

Caption: Biological formation of S-Phenylmercapturic Acid from benzene.

Chemical Synthesis Pathways for DL-Phenylmercapturic Acid

The chemical synthesis of DL-Phenylmercapturic acid can be approached through several routes. The most common strategies involve the synthesis of the intermediate S-phenyl-DL-cysteine followed by N-acetylation, or the direct reaction of an N-acetylcysteine derivative with a phenylating agent.

Chemoenzymatic Synthesis of S-phenyl-L-cysteine (Precursor)

A highly efficient method for preparing the precursor S-phenyl-L-cysteine involves a chemoenzymatic approach starting from bromobenzene. This method yields the optically active L-enantiomer but can be adapted for a racemic mixture if DL-serine is used in the enzymatic step.

Reaction Scheme:

-

Grignard Reagent Formation: Bromobenzene reacts with magnesium to form phenylmagnesium bromide.

-

Thiophenol Synthesis: The Grignard reagent is reacted with sulfur, followed by acidic workup to yield thiophenol.

-

Enzymatic Condensation: Tryptophan synthase catalyzes the condensation of thiophenol with L-serine to produce S-phenyl-L-cysteine.[1]

Caption: Chemoenzymatic route to S-phenyl-L-cysteine.

Experimental Protocol: Chemoenzymatic Synthesis of S-phenyl-L-cysteine [1]

-

Step 1 & 2: Thiophenol Synthesis:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.

-

Elemental sulfur is then added portion-wise to the Grignard reagent at a controlled temperature.

-

The reaction mixture is then quenched with a dilute acid (e.g., HCl) to yield thiophenol, which is subsequently purified by distillation.

-

-

Step 3: Enzymatic Synthesis of S-phenyl-L-cysteine:

-

A reaction mixture containing L-serine, thiophenol, and pyridoxal-5'-phosphate is prepared in a suitable buffer (e.g., Tris-HCl, pH 9.0).

-

Recombinant tryptophan synthase is added to initiate the reaction.

-

The mixture is incubated at an optimal temperature (e.g., 40°C) with gentle agitation for several hours.

-

The reaction is monitored by HPLC for the formation of S-phenyl-L-cysteine.

-

The product is isolated by adjusting the pH to its isoelectric point, followed by filtration and washing.

-

| Parameter | Value | Reference |

| Starting Material | Bromobenzene | [1] |

| Key Reagents | Magnesium, Sulfur, L-Serine, Tryptophan Synthase | [1] |

| Optimal pH (Enzymatic Step) | 9.0 | [1] |

| Optimal Temperature (Enzymatic Step) | 40°C | [1] |

| Overall Yield | 81.3% | [1] |

Synthesis of S-aryl-L-cysteine Derivatives via Ullmann-type Coupling

A patented method describes the synthesis of S-aryl-L-cysteine derivatives, which can be adapted for the synthesis of S-phenyl-DL-cysteine by starting with DL-cystine.[2]

Reaction Scheme:

-

Disulfide Reduction and Thiolate Formation: N,N'-bis-protected cystine is reduced in the presence of a copper catalyst to form a copper thiolate intermediate.

-

Aryl Halide Coupling: The copper thiolate is then coupled with an aryl halide (e.g., bromobenzene) to form the protected S-aryl-cysteine derivative.

-

Deprotection: The protecting groups are removed to yield S-aryl-cysteine.

References

An In-depth Technical Guide to the Chemical Properties of S-Phenylmercapturic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenylmercapturic acid (SPMA) is a crucial biomarker in the fields of toxicology, environmental health, and drug metabolism. As a specific urinary metabolite of benzene, a ubiquitous environmental pollutant and known human carcinogen, the accurate detection and understanding of SPMA's chemical properties are paramount for assessing benzene exposure and its associated health risks. This technical guide provides a comprehensive overview of the core chemical properties of SPMA, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and analytical workflows.

Core Chemical Properties

S-Phenylmercapturic acid, chemically known as N-acetyl-S-phenyl-L-cysteine, is a sulfur-containing amino acid derivative. Its structure consists of an N-acetylcysteine moiety linked to a phenyl group via a thioether bond. This structure imparts specific chemical and physical characteristics that are fundamental to its biological behavior and analytical detection.

Physicochemical Data

A summary of the key physicochemical properties of S-Phenylmercapturic acid is presented in the table below. This data is essential for developing analytical methods, understanding its solubility and stability, and for its synthesis and purification.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(acetylamino)-3-(phenylthio)propanoic acid | |

| Synonyms | N-acetyl-S-phenyl-L-cysteine, S-PMA, NSC 17197 | [1] |

| CAS Number | 4775-80-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃S | [1] |

| Molecular Weight | 239.29 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | Decomposes upon heating | |

| pKa (predicted) | 3.63 ± 0.10 (most acidic) | |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mLChloroform: SolubleDMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL | [1][2] |

| UV λmax | 254 nm | [1] |

| Stability | Stable for at least 4 years when stored at -20°C.[1] Stable in frozen urine for at least 90 days.[3] |

Metabolic Pathway of Benzene to S-Phenylmercapturic Acid

S-Phenylmercapturic acid is not naturally present in the body; its presence is a direct indicator of exposure to benzene. The metabolic pathway involves a series of enzymatic reactions, primarily occurring in the liver.

Benzene is first oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form the reactive intermediate, benzene oxide.[4][5] This epoxide can then follow several metabolic routes. One of the key detoxification pathways is the conjugation of benzene oxide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), particularly GSTT1 and GSTP1.[5] This conjugation forms a pre-S-phenylmercapturic acid (pre-SPMA) precursor.[6] Subsequent enzymatic processing of the glutathione conjugate leads to the formation of S-phenylmercapturic acid, which is then excreted in the urine.[5]

Experimental Protocols

The quantification of S-Phenylmercapturic acid in biological matrices, particularly urine, is crucial for biomonitoring studies. Various analytical techniques have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive and specific method.

Synthesis of S-Phenylmercapturic Acid

While SPMA is commercially available, a general synthetic route involves the reaction of a suitable N-acetyl-L-cysteine derivative with a phenylating agent. A common approach is the reaction of N-acetyl-L-cysteine with a reactive benzene derivative. For instance, the reaction of N-acetyl-L-cysteine with a halobenzene in the presence of a base can yield S-phenylmercapturic acid. Purification is typically achieved through recrystallization. A more specific method involves the acylation of L-cysteine followed by reaction with a phenyl source.

A representative synthesis approach:

-

N-acetylation of L-cysteine: L-cysteine is acetylated using acetic anhydride in a suitable solvent, often with a mild base to neutralize the resulting acetic acid.[7][8]

-

S-phenylation: The resulting N-acetyl-L-cysteine is then reacted with a phenylating agent. This can be achieved through various methods, including reaction with a phenyl diazonium salt or a nucleophilic aromatic substitution reaction with an activated halobenzene.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure S-phenylmercapturic acid.

Quantification of S-Phenylmercapturic Acid in Urine by LC-MS/MS

This protocol outlines a typical method for the analysis of SPMA in urine samples.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of urine in a polypropylene tube, add 50 µL of an internal standard solution (e.g., S-phenyl-d5-mercapturic acid, 1 µg/mL).

-

Add 50 µL of 95% acetic acid to acidify the sample.

-

Add 3 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex the tube for 10 minutes to ensure thorough mixing.

-

Centrifuge at 3400 rpm for 5 minutes to separate the phases.

-

Transfer 2.6 mL of the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge at 45 °C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase and vortex for 30 seconds.

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.5% acetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-2 min: 90% A

-

2-5 min: Linear gradient to 60% A

-

5-6 min: Hold at 60% A

-

6-7.5 min: Return to 90% A

-

7.5-13 min: Column re-equilibration.

-

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Monitored Transitions (Multiple Reaction Monitoring - MRM):

-

Key Parameters:

-

Capillary Voltage: 2.5 kV

-

Vaporizer Temperature: 240 °C

-

Ion Transfer Capillary Temperature: 204 °C

-

Workflow for LC-MS/MS Analysis of S-Phenylmercapturic Acid

The following diagram illustrates the typical workflow for the analysis of SPMA in urine samples using LC-MS/MS.

Data Presentation: Comparison of Analytical Methods

A variety of analytical methods have been developed for the quantification of S-Phenylmercapturic acid in urine. The table below summarizes the performance characteristics of some of these methods, providing a basis for comparison.

| Method | Sample Preparation | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | Liquid-Liquid Extraction (LLE) | 0.5 - 500 ng/mL | 0.05 µg/mL | 0.19 µg/mL | [3] |

| LC-MS/MS | Solid-Phase Extraction (SPE) | 0.4 - 200 ng/mL | - | - | [9] |

| HPLC-PDA | Liquid-Liquid Extraction (LLE) | 0.5 - 20 µg/mL | - | - | |

| GC-MS | SPE and Derivatization | - | - | - | [10] |

| ELISA | Direct | - | 0.1 µg/L | - |

Conclusion

S-Phenylmercapturic acid is a highly specific and sensitive biomarker for benzene exposure. A thorough understanding of its chemical properties, metabolic formation, and analytical quantification is essential for researchers, scientists, and drug development professionals. The data and protocols presented in this technical guide provide a comprehensive resource for the study and application of SPMA in various scientific disciplines. The continued development of rapid and robust analytical methods will further enhance its utility in assessing public and occupational health risks associated with benzene exposure.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. The Fate of Benzene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzene Oxide is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 8. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]

- 9. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Benzene to S-Phenylmercapturic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading from the industrial solvent benzene to its urinary metabolite, S-phenylmercapturic acid (SPMA). Understanding this biotransformation is critical for assessing benzene exposure, elucidating its mechanisms of toxicity, and developing strategies for mitigating its adverse health effects, including hematotoxicity and carcinogenicity. This document details the enzymatic processes, intermediate metabolites, and quantitative aspects of this pathway, supplemented with experimental methodologies and visual representations to facilitate a deeper understanding for research and drug development professionals.

The Core Metabolic Pathway: From Benzene to a Urinary Biomarker

The metabolism of benzene is a multi-step process primarily occurring in the liver, initiated by oxidation and culminating in the formation of water-soluble conjugates that are readily excreted in the urine. The formation of S-phenylmercapturic acid represents a key detoxification pathway for benzene.

The initial and rate-limiting step in benzene metabolism is its oxidation to benzene oxide, a highly reactive electrophilic epoxide.[1] This reaction is predominantly catalyzed by the cytochrome P450 mixed-function oxidase system, with cytochrome P450 2E1 (CYP2E1) being the principal enzyme involved, particularly at low exposure concentrations.[2][3] Other isoforms, such as CYP2B1 and CYP2F2, may also contribute, especially at higher benzene concentrations.[4][5]

Benzene oxide is a critical intermediate that can follow several metabolic routes. It can spontaneously rearrange to form phenol, the major metabolite of benzene. Alternatively, it can be hydrolyzed by epoxide hydrolase to benzene dihydrodiol, a precursor to catechol.[6] However, for the formation of SPMA, benzene oxide undergoes conjugation with the endogenous antioxidant glutathione (GSH).[7][6] This reaction, which can occur spontaneously, is significantly catalyzed by glutathione S-transferases (GSTs).[8][9] Several GST isozymes, including GSTT1 and GSTP1, have been shown to catalyze the conjugation of benzene oxide with GSH.[8]

The resulting glutathione conjugate, S-(phenyl)-glutathione, is then sequentially metabolized in the mercapturic acid pathway. This involves the enzymatic cleavage of the glutamate and glycine residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate.[5] The final product, S-phenylmercapturic acid, is a stable, water-soluble compound that is excreted in the urine and serves as a specific biomarker for benzene exposure.[10]

Quantitative Insights into Benzene Metabolism

The efficiency and kinetics of the enzymes involved in benzene metabolism, as well as the relative proportions of different metabolites, are crucial for understanding the dose-dependent toxicity of benzene. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Key Enzymes in Benzene Metabolism

| Enzyme | Substrate | Species/System | Km | Vmax | Reference(s) |

| CYP2E1 | Benzene | Rat Liver (reconstituted) | 0.17 mM | - | [11] |

| CYP2E1 | Benzene | Mouse Liver Microsomes (Wild-type) | 30.4 µM | 25.3 pmol/mg protein/min | [5][12] |

| CYP2F2 | Benzene | Mouse Lung Microsomes (CYP2E1 knockout) | 3.7 µM | 1.2 pmol/mg protein/min | [5] |

| GSTT1 | Benzene Oxide | Human (recombinant) | 420 µM | 450 fmol/s | [8] |

| GSTP1 | Benzene Oxide | Human (recombinant) | 3600 µM | 3100 fmol/s | [8] |

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Table 2: Urinary Metabolite Profile of Benzene in Humans

| Metabolite | Percentage of Total Urinary Metabolites (at 0.1-10 ppm exposure) | Reference(s) |

| Phenol | 70-85% | [13] |

| Hydroquinone | 5-10% | [13] |

| Muconic Acid | 5-10% | [13] |

| Catechol | 5-10% | [13] |

| S-Phenylmercapturic Acid (SPMA) | < 1% | [13] |

Experimental Protocols: Methodologies for Studying Benzene Metabolism

A variety of in vitro and in vivo experimental approaches are employed to investigate the metabolism of benzene. Below are summaries of key experimental protocols.

In Vitro Benzene Metabolism Assay Using Liver Microsomes

This assay is used to study the initial oxidative metabolism of benzene and to determine the kinetic parameters of cytochrome P450 enzymes.

-

Materials:

-

Liver microsomes (from human or animal models)

-

Benzene (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

Internal standard for analytical quantification

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding benzene at various concentrations.

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes) at 37°C with shaking.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of benzene metabolites (e.g., phenol, hydroquinone) using analytical techniques such as HPLC or GC-MS.

-

Calculate reaction velocities and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Glutathione S-Transferase (GST) Activity Assay for Benzene Oxide Conjugation

This assay measures the enzymatic conjugation of benzene oxide with glutathione, a key detoxification step.

-

Materials:

-

Recombinant or purified GST isozymes (e.g., GSTT1, GSTP1)

-

Benzene oxide (substrate)

-

Glutathione (GSH)

-

Phosphate buffer (pH 6.5-7.5)

-

Quenching solution (e.g., perchloric acid)

-

Analytical standards for S-(phenyl)-glutathione

-

-

Procedure:

-

Prepare a reaction mixture containing the GST enzyme, GSH, and phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding benzene oxide.

-

Incubate for a defined time at 37°C.

-

Terminate the reaction by adding a quenching solution.

-

Analyze the reaction mixture for the formation of S-(phenyl)-glutathione using LC-MS/MS.

-

Determine the specific activity of the enzyme and its kinetic parameters.

-

Determination of S-Phenylmercapturic Acid in Urine by LC-MS/MS

This is a highly sensitive and specific method for quantifying the primary biomarker of benzene exposure in biological samples.

-

Sample Preparation:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Add an internal standard (e.g., isotope-labeled SPMA-d5) to a known volume of urine.

-

Acidify the urine sample (e.g., with acetic acid or hydrochloric acid) to a specific pH to stabilize the analyte.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. A mixed-mode anion exchange (MAX) sorbent is often used.

-

Wash the SPE cartridge to remove interferences.

-

Elute the SPMA from the cartridge using an appropriate solvent mixture (e.g., methanol with formic acid).

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of a mobile phase typically consisting of water and acetonitrile with a small amount of acid (e.g., formic acid or acetic acid) to ensure good peak shape.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for both SPMA (e.g., m/z 238 → 109) and the internal standard (e.g., m/z 243 → 114) using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: Generate a calibration curve using standards of known concentrations and quantify the SPMA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1][14][15]

-

Visualizing the Metabolic Network

Diagrams are essential tools for visualizing the complex relationships within metabolic pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.

Metabolic Pathway of Benzene to S-Phenylmercapturic Acid

This diagram illustrates the sequential enzymatic reactions involved in the conversion of benzene to SPMA.

Experimental Workflow for SPMA Quantification in Urine

This diagram outlines the major steps in the analytical procedure for measuring SPMA in urine samples.

Conclusion

The metabolism of benzene to S-phenylmercapturic acid is a well-characterized pathway that is fundamental to the toxicokinetics of this important environmental and occupational pollutant. This guide has provided a detailed overview of this process, including the key enzymes, reaction kinetics, and analytical methodologies. For researchers and professionals in drug development, a thorough understanding of these metabolic pathways is essential for interpreting biomarker data, assessing the risks associated with chemical exposure, and developing novel therapeutic or preventative strategies. The provided data and protocols serve as a valuable resource for furthering research in this critical area of toxicology and pharmacology.

References

- 1. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Benzene is hydroxylated to phenol [reactome.org]

- 4. Benzene oxide is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic factors involved in the metabolism of benzene in mouse lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Fate of Benzene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Benzene Oxide is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzene Uptake and Glutathione S-transferase T1 Status as Determinants of S-Phenylmercapturic Acid in Cigarette Smokers in the Multiethnic Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzene metabolism by reconstituted cytochromes P450 2B1 and 2E1 and its modulation by cytochrome b5, microsomal epoxide hydrolase, and glutathione transferases: evidence for an important role of microsomal epoxide hydrolase in the formation of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

The Biochemical Blueprint of Benzene Exposure: A Technical Guide to the Formation of Phenylmercapturic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism of S-Phenylmercapturic Acid (PMA) formation, a critical biomarker for assessing benzene exposure. Understanding this metabolic pathway is paramount for toxicological research, the development of targeted therapeutics for benzene-induced pathologies, and the refinement of occupational and environmental health standards. This document provides a comprehensive overview of the enzymatic processes, quantitative data on metabolic flux, detailed experimental protocols for PMA analysis, and visual representations of the key pathways.

The Core Mechanism: From Benzene to a Biomarker

The biotransformation of benzene into the excretable metabolite, S-Phenylmercapturic Acid (PMA), is a multi-step process primarily occurring in the liver. This pathway is a crucial detoxification route, converting the volatile and toxic benzene molecule into a water-soluble compound that can be eliminated through urine. The formation of PMA is a definitive indicator of benzene uptake and metabolic activation.

The overall process can be divided into two main phases:

-

Phase I Metabolism: The initial oxidation of benzene.

-

Phase II Metabolism: The conjugation with glutathione and subsequent conversion to PMA via the mercapturic acid pathway.

Phase I: Activation of Benzene

The metabolic journey begins with the oxidation of benzene to benzene oxide, a highly reactive electrophilic intermediate. This crucial first step is catalyzed by the cytochrome P450 mixed-function oxidase system, with cytochrome P450 2E1 (CYP2E1) being the primary enzyme involved, particularly at low benzene concentrations.[1]

Benzene oxide exists in equilibrium with its oxepin form. This reactive epoxide can then follow several metabolic routes, one of which leads to the formation of PMA.

Phase II: The Mercapturic Acid Pathway

The detoxification and subsequent formation of PMA proceed through the mercapturic acid pathway, a well-established route for the metabolism of xenobiotics.

Step 1: Glutathione Conjugation

Benzene oxide is conjugated with the endogenous antioxidant, glutathione (GSH), a reaction catalyzed by the Glutathione S-transferases (GSTs) . This step is critical for neutralizing the reactive nature of benzene oxide. Several GST isoenzymes can catalyze this reaction, with GSTT1 and GSTP1 being identified as key players. Genetic polymorphisms in GST genes, particularly deletions in GSTT1, can significantly impact an individual's efficiency in metabolizing benzene and are correlated with variations in PMA excretion levels.

Step 2: Conversion to Cysteine Conjugate

The resulting glutathione conjugate, S-(phenyl)-glutathione, is then sequentially broken down. The enzyme γ-glutamyl transpeptidase (GGT) removes the glutamate residue, forming S-(phenyl)-cysteinyl-glycine.[2][3][4][5][6][7][8][9][10][11][12] Following this, a dipeptidase cleaves the glycine residue, yielding S-(phenyl)-cysteine.[2][3][4][5][6][7][8][9]

Step 3: N-Acetylation

The final step in the formation of PMA is the N-acetylation of the cysteine conjugate, S-(phenyl)-cysteine. This reaction is catalyzed by the enzyme N-acetyltransferase (NAT) , resulting in the formation of N-acetyl-S-(phenyl)-cysteine, which is S-Phenylmercapturic Acid (PMA).[2][3][4][5][6][7][8][9][13][14] PMA is then readily excreted in the urine.

Quantitative Data on Phenylmercapturic Acid Formation

The quantification of PMA is essential for assessing the extent of benzene exposure. The following tables summarize key quantitative data related to PMA formation and excretion.

Table 1: Percentage of Benzene Metabolized to S-Phenylmercapturic Acid (PMA)

| Population/Study Group | Percentage of Inhaled Benzene Excreted as PMA | Reference |

| General Human Population | < 1% | [1] |

| Occupationally Exposed Workers | 0.005% to 0.3% | [15] |

| General Population (estimated) | 0.11% | [16] |

Table 2: Dose-Response Relationship between Benzene Exposure and Urinary PMA Concentration

| 8-hour Time-Weighted Average (TWA) Benzene Exposure | Average Urinary PMA Concentration (µg/g creatinine) | Reference |

| < 0.25 ppm | Significantly higher than unexposed subjects | [15] |

| up to 0.15 ppm | 48.5 ± 64.5 | [17] |

| up to 1.13 ppm | 70.9 ± 109.2 | [17] |

Table 3: Urinary PMA Concentrations in Different Exposure Groups

| Exposure Group | Median/Mean Urinary PMA Concentration (µg/g creatinine) | Reference |

| Non-smokers (unexposed) | 1.0 (Geometric Mean) | |

| Smokers (>20 cigarettes/day, unexposed) | 7.8 (Geometric Mean) | |

| Occupationally Exposed Workers (up to 0.15 ppm) | 48.5 (Mean) | [17] |

| Occupationally Exposed Workers (up to 1.13 ppm) | 70.9 (Mean) | [17] |

Experimental Protocols

The accurate measurement of urinary PMA is crucial for biomonitoring. The following is a detailed methodology for the analysis of PMA in urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing and Homogenization: Thaw frozen urine samples at room temperature and vortex thoroughly to ensure homogeneity.[18]

-

Aliquoting: Transfer a 4.0 mL aliquot of urine into a screw-capped culture tube.[18]

-

Internal Standard Spiking: Add a known amount of an isotope-labeled internal standard (e.g., S-phenylmercapturic acid-d5) to each sample, calibrator, and quality control sample. This is crucial for accurate quantification.[19][20]

-

Acidification: Acidify the urine samples to a pH of ≤ 1 with concentrated hydrochloric acid. This step is important for the stability of the analyte.[21]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[20]

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water and then a mixture of water and methanol to remove interfering substances.

-

Elution: Elute the PMA and the internal standard from the cartridge with an appropriate solvent, such as methanol or acetone.[18]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[18] Reconstitute the dried extract in the initial mobile phase for HPLC analysis.[18]

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of PMA.[18]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small amount of acid (e.g., acetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[18][22]

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[18]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate ions of PMA and its internal standard.[19][20]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both PMA and the internal standard are monitored. For PMA, a common transition is m/z 238 → 109.[19][20]

-

-

Quantification:

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of PMA and a constant concentration of the internal standard.

-

Calculation: The concentration of PMA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizing the Pathway: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the formation of Phenylmercapturic Acid.

Caption: Metabolic pathway of S-Phenylmercapturic Acid (PMA) formation from benzene.

Caption: Experimental workflow for the analysis of urinary S-Phenylmercapturic Acid (PMA).

References

- 1. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 3. Glutathione conjugation and conversion to mercapturic acids can occur as an intrahepatic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Glutathione conjugation and conversion to mercapturic acids can occur as an intrahepatic process. | Semantic Scholar [semanticscholar.org]

- 10. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]

- 13. Acetylation of aromatic cysteine conjugates by recombinant human N-acetyltransferase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The formation of mercapturic acids. 3. N-Acetylation of S-substituted cysteines in the rabbit, rat and guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Personal exposure to different levels of benzene and its relationships to the urinary metabolites S-phenylmercapturic acid and trans,trans-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Determination of S-phenylmercapturic acid in the urine--an improvement in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdc.gov [cdc.gov]

- 19. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

The Toxicokinetics of Phenylmercapturic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of S-Phenylmercapturic Acid (PMA) in humans. PMA is a key urinary metabolite of benzene and is widely regarded as a specific and reliable biomarker for assessing exposure to this hazardous chemical.[1][2] This document synthesizes quantitative data, details common experimental protocols for PMA analysis, and presents visual representations of metabolic pathways and experimental workflows to support research and development in toxicology and occupational health.

Introduction to S-Phenylmercapturic Acid as a Biomarker

Benzene, a known human carcinogen, is metabolized in the body through several pathways.[2] One minor but highly specific pathway involves the conjugation of benzene oxide, an intermediate metabolite, with glutathione, which is subsequently metabolized to S-Phenylmercapturic Acid (PMA) and excreted in the urine.[2] The specificity of PMA makes it a superior biomarker for low-level benzene exposure compared to other metabolites like trans,trans-muconic acid (tt-MA) or phenol.[3][4] Its longer elimination half-life also makes it more suitable for monitoring occupational exposures, including those that extend beyond a typical 8-hour shift.[3][4]

Quantitative Toxicokinetic Data

The following tables summarize key toxicokinetic parameters for S-Phenylmercapturic Acid in humans, compiled from various studies. These values are crucial for designing biomonitoring strategies and for quantitatively assessing benzene exposure.

Table 1: Elimination Half-Life of S-Phenylmercapturic Acid

| Parameter | Value | Standard Deviation/Error | No. of Subjects | Reference |

| Apparent Elimination Half-life | 9.1 hours | 0.7 (SE) | Not Specified | [3][4] |

| Average Elimination Half-life | 9.0 hours | 4.5 (SD) | 31 | [5] |

| Apparent Elimination Half-life | 9.1 hours | 3.7 (SD) | Not Specified | [6] |

Table 2: Urinary Excretion of S-Phenylmercapturic Acid

| Parameter | Value | Range | Reference |

| Percentage of Inhaled Benzene Dose Excreted as S-PMA | 0.11% | 0.05-0.26% | [3][4][6] |

Table 3: Urinary S-PMA Concentrations Following Benzene Exposure

| Exposure Level (8-hour TWA) | Mean Urinary S-PMA Concentration | Population | Reference |

| 1 ppm | 46 µg/g creatinine | Workers | [5] |

| 1 ppm | 47 µg/g creatinine | Workers | [6] |

| 1 ppm | 21 µmol/mol creatinine | Workers | [4][7] |

| 0.3 ppm | Detectable increase in urinary S-PMA | Workers | [5][6] |

Table 4: Background Levels of S-Phenylmercapturic Acid in Urine

| Population | Mean Urinary S-PMA Concentration | Standard Error/Deviation | Reference |

| Smokers | 1.71 µmol/mol creatinine | 0.27 (SE) | [3][4] |

| Non-smokers | 0.94 µmol/mol creatinine | 0.15 (SE) | [3][4] |

| Smokers | 3.61 µg/g creatinine | Not Specified | [6] |

| Non-smokers | 1.99 µg/g creatinine | Not Specified | [6] |

| Smokers | 9.1 µg/g creatinine | 1.7 (SE) | [8] |

| Non-smokers | 4.8 µg/g creatinine | 1.1 (SE) | [8] |

Experimental Protocols

The accurate quantification of S-Phenylmercapturic Acid in urine is critical for its use as a biomarker. Various analytical methods have been developed and validated, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and highly sensitive approach.

Sample Preparation: Solid-Phase Extraction (SPE)

A frequently used method for sample cleanup and concentration is solid-phase extraction.

-

Sample Pre-treatment: Urine samples are typically thawed to room temperature and vortexed. An internal standard, such as isotope-labeled S-PMA-d5, is added to improve method ruggedness.[1] Some protocols involve acidification of the urine sample to convert the precursor, pre-S-phenylmercapturic acid (pre-PMA), to the more stable PMA.[2]

-

SPE Cartridge Conditioning: A mixed-mode anion exchange (MAX) 96-well plate or individual cartridges are conditioned sequentially with methanol and water.[1][9]

-

Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE plate or cartridge.

-

Washing: The plate/cartridge is washed with water and then with methanol to remove interfering substances.[9]

-

Elution: S-PMA is eluted from the sorbent using a solution such as 1% formic acid in methanol.[9]

-

Final Preparation: The eluent is often evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[9][10]

Sample Preparation: Liquid-Liquid Extraction (LLE)

An alternative to SPE is liquid-liquid extraction.

-

Sample Preparation: 500 µL of urine is mixed with an internal standard, 50 µL of 95% acetic acid, and 3 mL of methyl tert-butyl ether (MTBE).[10]

-

Extraction: The mixture is homogenized for 10 minutes and then centrifuged.[10]

-

Solvent Evaporation: A portion of the supernatant is transferred to a new tube and evaporated to dryness.[10]

-

Reconstitution: The residue is reconstituted in a suitable mobile phase for injection into the analytical system.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[1][9] The mobile phase often consists of a mixture of water and methanol or acetonitrile with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[9][10]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][9]

-

MRM Transitions:

-

Quantification: The concentration of S-PMA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank urine.[1][10]

Visualizations

The following diagrams illustrate key concepts related to the toxicokinetics and analysis of S-Phenylmercapturic Acid.

Caption: Metabolic pathway of benzene to S-Phenylmercapturic Acid.

Caption: Workflow for urinary S-PMA analysis.

Caption: Benzene exposure to S-PMA as a biomarker.

References

- 1. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

The Definitive Guide to DL-Phenylmercapturic Acid as a Biomarker of Benzene Exposure

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Benzene, a ubiquitous environmental and industrial pollutant, is a known human carcinogen, primarily targeting the hematopoietic system. Accurate monitoring of benzene exposure is critical for occupational health and risk assessment. While several metabolites have been investigated as potential biomarkers, S-Phenylmercapturic Acid (PMA), a minor urinary metabolite, has emerged as a highly specific and sensitive indicator of benzene exposure, particularly at low levels. This technical guide provides a comprehensive overview of the core principles of using PMA as a biomarker, including its metabolic pathway, detailed analytical methodologies, and a summary of key quantitative data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in toxicology, occupational health, and environmental exposure studies.

Introduction to S-Phenylmercapturic Acid as a Biomarker

Urinary S-Phenylmercapturic Acid (S-PMA) is a metabolite of benzene formed through the glutathione conjugation pathway.[1][2] Unlike other benzene metabolites such as phenol, catechol, and hydroquinone, which can have significant background levels from other sources, S-PMA is considered a highly specific biomarker for benzene exposure.[1][3] Its utility is particularly pronounced in monitoring low-level exposures, making it superior to other markers like trans,trans-muconic acid (t,t-MA) in such scenarios.[4][5] Studies have demonstrated a strong correlation between airborne benzene concentrations and urinary S-PMA levels, solidifying its role in biological exposure monitoring.[4][6] The analysis of S-PMA in urine is a non-invasive method to assess the absorbed dose of benzene.

Metabolic Pathway of Benzene to S-Phenylmercapturic Acid

The biotransformation of benzene into the water-soluble and excretable S-PMA is a multi-step enzymatic process primarily occurring in the liver. The key steps are outlined below.

Diagram of Benzene Metabolism to S-Phenylmercapturic Acid

Caption: Metabolic conversion of benzene to S-Phenylmercapturic Acid (S-PMA).

Benzene is first oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form the reactive intermediate, benzene oxide.[2][7] This epoxide is then conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).[8] The resulting S-phenylglutathione conjugate undergoes further enzymatic cleavage to S-phenylcysteine, which is then N-acetylated by N-acetyltransferase to form the final product, S-Phenylmercapturic Acid (S-PMA), which is excreted in the urine.[7]

Analytical Methodologies for S-PMA Quantification

Several analytical techniques have been developed and validated for the quantification of S-PMA in urine, each with its own advantages and limitations. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][9]

Sample Preparation

A critical step in the analysis of urinary S-PMA is sample preparation, which typically involves extraction and sometimes derivatization.

General Experimental Workflow for S-PMA Analysis

Caption: A generalized workflow for the analysis of urinary S-PMA.

Detailed Experimental Protocols

This protocol is a synthesized example based on common practices described in the literature.[10][11][12]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw frozen urine samples at room temperature and vortex to mix.

-

Take a 500 µL aliquot of urine and add 50 µL of an internal standard solution (e.g., S-PMA-d5 at 1 µg/mL).[10]

-

Add 50 µL of 95% acetic acid.[10]

-

Condition a mixed-mode anion exchange (e.g., Oasis MAX) 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.[11]

-

Load the acidified urine sample onto the SPE plate.

-

Wash the plate sequentially with 1 mL of water and 1 mL of methanol.[11]

-

Elute the analyte with 0.6 mL of 1% formic acid in methanol.[11]

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.[10]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Ascentis Express C18, 150 x 4.6 mm, 2.7 µm).[10]

-

Mobile Phase: A gradient of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B).[10]

-

Flow Rate: 0.4 mL/min.[10]

-

Gradient: Start with 90% A for 2 minutes, then a linear gradient to 40% A over 3 minutes, hold for 1 minute, and then return to initial conditions.[10]

-

Injection Volume: 25 µL.[10]

-

-

Mass Spectrometric Conditions:

This protocol requires derivatization to increase the volatility of S-PMA.

-

Sample Preparation (Liquid-Liquid Extraction - LLE and Derivatization):

-

To 200 µL of urine, add 20 µL of 6 M HCl to hydrolyze any conjugates.[13]

-

Spike with an internal standard.

-

Extract the acidified urine with an organic solvent like ethyl acetate or dichloromethane.[13]

-

Evaporate the organic layer to dryness.

-

Derivatize the residue, for example, with diazomethane to form the methyl ester.[13]

-

Reconstitute the derivatized sample in a suitable solvent for injection.

-

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column.

-

Carrier Gas: Helium.[10]

-

Temperature Program: An initial oven temperature of around 35°C, held for several minutes, followed by a ramp to a higher temperature.[10]

-

Ionization: Electron Impact (EI).

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode.

-

Quantitative Data and Performance Characteristics

The concentration of S-PMA in urine is directly related to the extent of benzene exposure. The following tables summarize quantitative data from various studies.

Table 1: Correlation between Airborne Benzene and Urinary S-PMA

| 8-hour Time-Weighted Average (TWA) Benzene Exposure | Corresponding Average Urinary S-PMA Concentration | Reference |

| 3.25 mg/m³ (1 ppm) | 46 µg/g creatinine (95% CI: 41-50 µg/g creatinine) | [6] |

| 1 mg/m³ (0.3 ppm) | A strong correlation was observed above this level | [6] |

| 32.5 mg/m³ (10 ppm) (inferred from urinary phenol) | 383 µg/g creatinine | [6] |

| Up to 0.15 ppm (8 hours) | Pre-shift: 12.0 ± 16.7 µg/g creatinine; Post-shift: 48.5 ± 64.5 µg/g creatinine | [14] |

| Up to 1.13 ppm (12 hours) | Pre-shift: 25.1 ± 25.1 µg/g creatinine; Post-shift: 70.9 ± 109.2 µg/g creatinine | [14] |

Table 2: Urinary S-PMA Levels in Different Populations

| Population | Mean Urinary S-PMA Concentration (µg/g creatinine) | Reference |

| Non-smokers (control) | 1.99 | [4] |

| Moderate smokers (control) | 3.61 | [4] |

| Non-smokers (control) | 4.8 ± 1.1 | [15] |

| Smokers | 9.1 ± 1.7 | [15] |

| Informal shoe industry workers | 26.07 ± 40.57 | [1] |

Table 3: Performance Characteristics of Analytical Methods for S-PMA

| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | 0.5 - 500 ng/mL | - | - | [10] |

| LC-MS/MS | 0.4 - 200 ng/mL | - | - | [12] |

| LC-MS/MS (on-line enrichment) | 0 - 500 ng/mL | 8.0 ng/mL | - | [16] |

| HPLC-Fluorimetric | 10 - 100 µg/L | 0.22 µg/L | 0.68 µg/L | [17] |

| HPLC-DAD | 0.5 - 20 µg/mL | 0.78 µg/mL | 2.61 µg/mL | [18] |

| ELISA | - | 0.1 µg/L | - | [19] |

Conclusion

S-Phenylmercapturic Acid has been robustly validated as a specific and sensitive biomarker for the assessment of benzene exposure.[1][6][9] Its low background levels and strong correlation with airborne benzene concentrations make it particularly suitable for monitoring occupational and environmental exposures, even at concentrations below 1 ppm.[4][14] Advanced analytical techniques, especially LC-MS/MS, offer high-throughput and accurate quantification of S-PMA in urine samples.[11][12] For researchers and professionals in drug development and toxicology, the measurement of urinary S-PMA provides a reliable tool for assessing benzene body burden, understanding individual metabolic differences, and conducting comprehensive risk assessments. The detailed methodologies and compiled data in this guide serve as a foundational resource for the implementation of S-PMA analysis in research and clinical settings.

References

- 1. media.neliti.com [media.neliti.com]

- 2. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of biomarkers in humans exposed to benzene: urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oem.bmj.com [oem.bmj.com]

- 5. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Analysis and evaluation of S-phenylmercapturic acid as a biomarker for benzene exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of S-phenylmercapturic acid in the urine--an improvement in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An efficient analytical method for determination of S-phenylmercapturic acid in urine by HPLC fluorimetric detector to assessing benzene exposure [agris.fao.org]

- 18. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF S- PHENYLMERCAPTURIC ACID (S-PMA) IN URINE | Semantic Scholar [semanticscholar.org]

- 19. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Urinary Excretion of S-Phenylmercapturic Acid (SPMA) Following Benzene Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the urinary excretion of S-phenylmercapturic acid (SPMA) as a key biomarker for benzene exposure. Benzene, a known human carcinogen, is metabolized in the body, leading to the formation of various metabolites.[1] Among these, SPMA is recognized for its high specificity and sensitivity, particularly in assessing low-level benzene exposure.[1][2][3] This document details the quantitative data from various studies, outlines the experimental protocols for SPMA determination, and visualizes the metabolic pathway of benzene.

Quantitative Data on Urinary SPMA Excretion

The concentration of SPMA in urine is directly related to the extent of benzene exposure.[2] Numerous studies have quantified SPMA levels in different populations, including non-smokers, smokers, and occupationally exposed workers. Tobacco smoke is a significant source of benzene exposure in the general population.[4][5][6]

Table 1: Urinary SPMA Concentrations in Non-Smokers and Smokers

| Population | Number of Subjects | Median SPMA (µg/g creatinine) | Mean SPMA (µg/g creatinine) | 95th Percentile SPMA (µg/g creatinine) | Study |

| Non-Smokers | 1076 (in total) | 0.097 | - | 0.7 | [Biomonitoring in Central Italy][4] |

| Smokers | 1076 (in total) | 1.132 | - | - | [Biomonitoring in Central Italy][4] |

| Non-Smokers | 38 | - | 1.99 | - | [Boogaard and van Sittert, 1995][7] |

| Moderate Smokers | 14 | - | 3.61 | - | [Boogaard and van Sittert, 1995][7] |

| Non-Smokers | 8 | 1.3 | - | - | [Maestri et al., 1997][8] |

| Smokers | 10 | 9.2 | - | - | [Maestri et al., 1997][8] |

Table 2: Urinary SPMA Concentrations in Occupationally Exposed Individuals

| Industry/Worker Group | Number of Subjects | Benzene Exposure Level (8-hr TWA) | Mean SPMA (µg/g creatinine) | Median SPMA (µg/g creatinine) | Study |

| Petrochemical Workers | 188 | - | - | - | [Boogaard and van Sittert, 1995][9] |

| - (Correlated data) | - | 1 ppm (3.25 mg/m³) | 47 | - | [Boogaard and van Sittert, 1995][7][9] |

| - (Correlated data) | - | 0.3 ppm (1 mg/m³) | - | - | [Boogaard and van Sittert, 1995][9] |

| Informal Shoe Industry Workers | 60 | - | 26.07 ± 40.57 | - | [Puri Wulandari et al., 2017][1] |

| Gas Station Workers | 30 | - | - | - | [de Lima et al., 2014][3] |

| - (Compared to controls) | - | Higher than controls | - | Significantly higher | [de Lima et al., 2014][3] |

| Occupationally Exposed Workers | 66 | 1.99 mg/m³ (median) | - | 46.6 | [Maestri et al., 1997][8] |

| Firefighters (post-drill) | 9 | 15.5 ppm (median air benzene) | - | 0.6 | [Koponen et al., 2020][10] |

TWA: Time-Weighted Average

It is important to note that SPMA has a half-life of approximately 9-13 hours, making it a reliable biomarker for recent benzene exposure.[4][11]

Benzene Metabolism and SPMA Formation

Benzene is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1.[12] The initial step is the oxidation of benzene to benzene oxide, a reactive epoxide.[8][12] Benzene oxide can then follow several metabolic pathways. The formation of SPMA occurs through the conjugation of benzene oxide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[12] This conjugate is further metabolized in the kidneys to form S-phenylmercapturic acid, which is then excreted in the urine.[4] This pathway accounts for a small fraction, approximately 0.2% to 1%, of the total benzene dose.[12][13]

References

- 1. media.neliti.com [media.neliti.com]

- 2. [Analysis and evaluation of S-phenylmercapturic acid as a biomarker for benzene exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Biomonitoring of Urinary Benzene Metabolite SPMA in the General Population in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. oem.bmj.com [oem.bmj.com]

- 8. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urinary S-phenylmercapturic acid (SPMA) as a biomarker for exposure to benzene | CORESTA [coresta.org]

The Role of Glutathione in the Formation of S-Phenylmercapturic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenylmercapturic acid (S-PMA) is a key metabolite of benzene, a ubiquitous environmental pollutant and known human carcinogen. The formation of S-PMA is a critical step in the detoxification and elimination of benzene from the body, and its measurement in urine serves as a reliable biomarker for assessing benzene exposure. This technical guide provides an in-depth exploration of the biochemical pathway leading to S-PMA formation, with a central focus on the pivotal role of glutathione (GSH). The guide details the enzymatic reactions, presents quantitative data on enzyme kinetics, outlines experimental protocols for S-PMA analysis and enzyme activity assays, and provides visual representations of the metabolic and experimental workflows.

The Metabolic Pathway: From Benzene to S-Phenylmercapturic Acid

The biotransformation of benzene into the water-soluble and excretable S-PMA is a multi-step process initiated by the oxidation of benzene and culminating in the mercapturic acid pathway.

Phase I: Activation of Benzene

The initial and rate-limiting step in benzene metabolism is its oxidation to benzene oxide, a reactive epoxide intermediate. This reaction is primarily catalyzed by the Cytochrome P450 mixed-function oxidase system, with CYP2E1 being the principal enzyme involved[1][2][3][4][5]. Benzene oxide exists in equilibrium with its tautomer, oxepin[1][2].

Phase II: Glutathione Conjugation

Benzene oxide is a highly electrophilic and potentially toxic intermediate. Its detoxification is initiated by conjugation with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). This crucial reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs)[6][7][8][9]. The nucleophilic thiol group (-SH) of the cysteine residue in glutathione attacks the electrophilic carbon of the benzene oxide ring, leading to the formation of a stable S-phenylglutathione (SPG) conjugate[6][7]. While this conjugation can occur non-enzymatically, GSTs significantly accelerate the reaction rate[6][10]. Several GST isozymes, including GSTA1, GSTM1, GSTP1, and GSTT1, have been investigated for their role in this process, with GSTT1 and GSTP1 showing the most significant catalytic activity towards benzene oxide[6][8].

The Mercapturic Acid Pathway

Following its formation, the S-phenylglutathione conjugate undergoes a series of enzymatic cleavages to form S-PMA. This metabolic route is known as the mercapturic acid pathway[11][12][13][14].

-

Removal of Glutamate: The enzyme γ-glutamyltransferase (GGT) removes the γ-glutamyl residue from S-phenylglutathione, yielding S-phenyl-cysteinyl-glycine[11][12][14].

-

Removal of Glycine: A dipeptidase then cleaves the glycine residue, resulting in the formation of S-phenyl-cysteine[11][12][14].

-

N-Acetylation: Finally, the cysteine S-conjugate N-acetyltransferase (NAT) catalyzes the acetylation of the free amino group of the cysteine moiety, using acetyl-CoA as the acetyl donor, to form N-acetyl-S-phenyl-L-cysteine, which is S-phenylmercapturic acid (S-PMA)[11][12].

S-PMA is a water-soluble, stable, and readily excretable end-product that is eliminated from the body primarily through urine[15][16][17][18].

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic pathway from benzene to S-phenylmercapturic acid.

Caption: Metabolic conversion of benzene to urinary S-phenylmercapturic acid.

Quantitative Data

The efficiency of glutathione conjugation with benzene oxide varies among different Glutathione S-transferase isozymes. The following table summarizes the kinetic parameters for the conjugation of benzene oxide with glutathione catalyzed by various human GSTs.

| GST Isozyme | Km (µM) | Vmax (fmol/s) | Temperature (°C) | Reference |

| GSTT1 | 420 | 450 | 37 | [1][17] |

| GSTP1 | 3600 | 3100 | 37 | [1][17] |

| GSTA1 | Not Determined | Not Determined | 37 | [1] |

| GSTM1 | Not Determined | Not Determined | 37 | [1] |

| GSTT1 | 1100 | 360 | 25 | [1] |

| GSTP1 | 6300 | 3300 | 25 | [1] |

*Kinetic parameters could not be determined due to low enzymatic activity and high non-enzymatic product formation.[1]

Experimental Protocols

Quantification of S-Phenylmercapturic Acid in Urine by LC-MS/MS

This protocol describes a common method for the analysis of S-PMA in human urine samples.

a. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Transfer a 0.5 mL to 3 mL aliquot of urine into a polypropylene tube.

-

Acidification: To hydrolyze the precursor of S-PMA (pre-S-PMA) to S-PMA, acidify the urine sample to a pH of approximately 1-2 by adding a strong acid such as sulfuric acid (e.g., 9N H₂SO₄) or acetic acid[15][16][19]. Incubate for a short period (e.g., 10 minutes)[19].

-

Add an internal standard, such as S-phenylmercapturic acid-d5 (SPMA-d5), to each sample for accurate quantification[16][18].

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add an organic solvent like methyl tert-butyl ether (MTBE), mix thoroughly (e.g., 10 minutes), and centrifuge to separate the phases. Transfer the organic supernatant to a new tube and evaporate to dryness[16].

-

Solid-Phase Extraction (SPE): Use a C18 or a mixed-mode anion exchange (e.g., Oasis MAX) SPE cartridge. Pre-condition the cartridge, load the sample, wash with water, and elute the analyte with an appropriate solvent (e.g., acetone or methanol with formic acid)[2][18].

-

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase.

b. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

c. Quantification

Prepare a calibration curve using standard solutions of S-PMA of known concentrations. The concentration of S-PMA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.

Glutathione S-Transferase Activity Assay with Benzene Oxide

This protocol is adapted from a study that determined the kinetic parameters of GST isozymes with benzene oxide[1].

a. Reagents and Buffers

-

Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

-

Glutathione (GSH) Stock Solution: 10 mM GSH in incubation buffer, adjusted to pH 7.4.

-

Benzene Oxide (BO) Stock Solution: Prepare solutions of BO in dioxane (e.g., 1% or 10%) and store at 4°C. Immediately before the assay, dilute in the incubation buffer to achieve final concentrations ranging from approximately 50 µM to 5 mM.

-

Recombinant Human GST Isozymes: GSTA1, GSTM1, GSTP1, and GSTT1.

b. Enzymatic Assay

-

The incubations are performed using a rapid quench-flow instrument to handle the short reaction times.

-

Combine the GST enzyme and 10 mM GSH in the incubation buffer.

-

Initiate the reaction by rapidly mixing the enzyme/GSH solution with the benzene oxide solution at 37°C.

-

Quench the reaction after a very short time (e.g., 7 seconds) by adding a quenching solution (e.g., acetonitrile with an internal standard).

-

Control for non-enzymatic conjugation by running parallel reactions without the GST enzyme.

c. Product Quantification (S-Phenylglutathione - SPG)

-

Analyze the quenched reaction mixture by LC-MS/MS to quantify the formation of S-phenylglutathione (SPG).

-

Subtract the amount of SPG formed in the non-enzymatic control from the amount formed in the enzymatic reaction to determine the enzyme-catalyzed product formation.

d. Kinetic Analysis

-

Plot the rate of SPG formation (V) against the concentration of benzene oxide ([S]).

-

Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflows

The following diagram illustrates a typical workflow for the quantification of S-PMA in urine.

Caption: A generalized experimental workflow for S-PMA analysis in urine.

Conclusion

The conjugation of benzene oxide with glutathione, catalyzed by Glutathione S-transferases, is a fundamental step in the detoxification of benzene. The subsequent formation of S-phenylmercapturic acid via the mercapturic acid pathway facilitates the elimination of this harmful xenobiotic. Understanding the intricacies of this metabolic process, including the kinetics of the enzymes involved and the reliable methods for biomarker quantification, is essential for researchers in toxicology, drug metabolism, and occupational health. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for professionals in the field. The provided protocols and data offer a solid foundation for the design and execution of studies related to benzene metabolism and exposure assessment.

References

- 1. Benzene Oxide is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdc.gov [cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurekakit.com [eurekakit.com]

- 6. cdc.gov [cdc.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. stackoverflow.com [stackoverflow.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 15. Biomonitoring of Urinary Benzene Metabolite SPMA in the General Population in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Benzene oxide is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

An In-Depth Technical Guide to N-acetyl-S-phenyl-DL-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-phenyl-DL-cysteine, also known as S-phenylmercapturic acid (SPMA), is a key metabolite of benzene, a ubiquitous environmental and industrial chemical. Its presence in urine is a reliable biomarker for assessing exposure to benzene. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of N-acetyl-S-phenyl-DL-cysteine, tailored for researchers and professionals in drug development and toxicology.

Physicochemical Data

The fundamental properties of N-acetyl-S-phenyl-DL-cysteine are summarized in the table below. Isotopically labeled variants, which are crucial for analytical quantification, are also included for comparison.

| Property | Value | Isotopically Labeled Variants |

| Molecular Formula | C₁₁H₁₃NO₃S | C₁₁H₁₁D₂NO₃S (Deuterated)[1][2] |

| Molecular Weight | 239.29 g/mol [3][4] | 241.30 g/mol (Deuterated)[1][2] |

| Synonyms | S-Phenylmercapturic acid (SPMA), S-Phenyl-N-acetylcysteine | N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 |

| Appearance | White crystalline solid | Not specified |

| CAS Number | 4775-80-8 (for L-isomer) | Not available |

Biological Significance and Metabolic Pathway